molecular formula C26H26N2O2S B11697714 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide

Cat. No.: B11697714
M. Wt: 430.6 g/mol
InChI Key: REJQADSKUYRAJR-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to a phenyl group, which is further connected to a benzamide structure with a 3-methylbutoxy substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole core through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. This intermediate is then subjected to a coupling reaction with a halogenated phenyl derivative to introduce the phenyl group.

Subsequent steps involve the introduction of the benzamide moiety through an amide coupling reaction, often facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The final step includes the attachment of the 3-methylbutoxy group via an etherification reaction, typically using an alkyl halide and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like alkyl, aryl, or heteroaryl substituents.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
  • 2-Fluorodeschloroketamine

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the benzothiazole moiety, coupled with the benzamide and 3-methylbutoxy groups, differentiates it from other similar compounds and enhances its potential for diverse applications.

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylbutoxy)benzamide

InChI

InChI=1S/C26H26N2O2S/c1-17(2)13-14-30-22-6-4-5-20(16-22)25(29)27-21-10-8-19(9-11-21)26-28-23-12-7-18(3)15-24(23)31-26/h4-12,15-17H,13-14H2,1-3H3,(H,27,29)

InChI Key

REJQADSKUYRAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OCCC(C)C

Origin of Product

United States

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